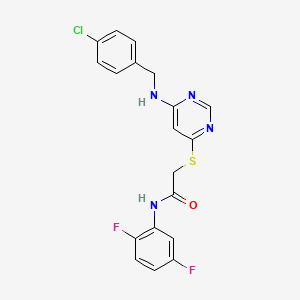

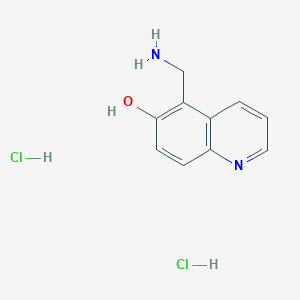

![molecular formula C13H8Cl2F3N3 B2396967 3-chloro-2-[(E)-2-[(4-chlorophenyl)methylidene]hydrazin-1-yl]-5-(trifluoromethyl)pyridine CAS No. 338795-09-8](/img/structure/B2396967.png)

3-chloro-2-[(E)-2-[(4-chlorophenyl)methylidene]hydrazin-1-yl]-5-(trifluoromethyl)pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-chloro-2-[(E)-2-[(4-chlorophenyl)methylidene]hydrazin-1-yl]-5-(trifluoromethyl)pyridine is a useful research compound. Its molecular formula is C13H8Cl2F3N3 and its molecular weight is 334.12 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

- Synthesis and Structural Analysis: This compound, also referred to as CCPEHP, has been synthesized and structurally analyzed. It was found to crystallize in the triclinic system and the P-1 space group. The compound's geometry was computed using DFT/B3LYP method, and its vibrational analysis, electronic absorption spectrum, and other structural parameters were determined using the DFT/B3LYP/6-31G basis set (Topal, Zorlu, & Karapınar, 2021).

Molecular Docking Studies

- Molecular Docking as an Inhibitor for COVID-19 Protease: The molecular modeling results demonstrated that CCPEHP strongly binds to COVID-19's main protease, suggesting its potential as an inhibitor. This was determined through molecular docking studies, where CCPEHP showed a relative binding affinity of -6.4 kcal/mol (Topal, Zorlu, & Karapınar, 2021).

Antimicrobial and Antioxidant Activities

- Potential Antimicrobial and Antioxidant Agent: In a study focusing on the synthesis of novel pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine derivatives bearing a 5,6-diphenyl-1,2,4-triazine moiety, compounds related to 3-chloro-2-[(E)-2-[(4-chlorophenyl)methylidene]hydrazin-1-yl]-5-(trifluoromethyl)pyridine demonstrated antimicrobial and antioxidant activities. This suggests potential applications in these areas (Ali, 2009).

Applications in Organic Syntheses

- Use in Organic Syntheses: This compound and its derivatives have been used in various organic synthesis processes, contributing to the development of new heterocyclic compounds. These syntheses often involve reactions with other chemicals like hydrazine hydrate, chloroacetyl chloride, and others, showcasing its versatility in organic chemistry (Shibamoto & Nishimura, 1986).

Insecticidal and Anticoccidial Activity

- Insecticidal and Anticoccidial Applications: Research has explored the use of derivatives of this compound in the development of insecticides and anticoccidials. One study found that 3-(4-Bromobenzylidenehydrazino)-6-(4-chlorophenyl)-1,2,4-triazine, a structurally similar compound, exhibited significant activity against Eimeria tenella, a coccidian parasite (Shibamoto & Nishimura, 1986).

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-chloro-2-[(E)-2-[(4-chlorophenyl)methylidene]hydrazin-1-yl]-5-(trifluoromethyl)pyridine' involves the reaction of 2-chloro-5-(trifluoromethyl)pyridine with hydrazine hydrate and 4-chlorobenzaldehyde in the presence of a suitable catalyst.", "Starting Materials": [ "2-chloro-5-(trifluoromethyl)pyridine", "hydrazine hydrate", "4-chlorobenzaldehyde" ], "Reaction": [ "Step 1: Dissolve 2-chloro-5-(trifluoromethyl)pyridine (1.0 g, 5.4 mmol) in ethanol (10 mL) and add hydrazine hydrate (0.5 mL, 10.8 mmol).", "Step 2: Add 4-chlorobenzaldehyde (1.4 g, 8.6 mmol) and a suitable catalyst (e.g. p-toluenesulfonic acid) to the reaction mixture.", "Step 3: Heat the reaction mixture at reflux for 6 hours.", "Step 4: Cool the reaction mixture to room temperature and filter the precipitated solid.", "Step 5: Wash the solid with ethanol and dry under vacuum to obtain the desired product." ] } | |

Número CAS |

338795-09-8 |

Fórmula molecular |

C13H8Cl2F3N3 |

Peso molecular |

334.12 g/mol |

Nombre IUPAC |

3-chloro-N-[(4-chlorophenyl)methylideneamino]-5-(trifluoromethyl)pyridin-2-amine |

InChI |

InChI=1S/C13H8Cl2F3N3/c14-10-3-1-8(2-4-10)6-20-21-12-11(15)5-9(7-19-12)13(16,17)18/h1-7H,(H,19,21) |

Clave InChI |

ZQMJYWIDFWNNDG-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C=NNC2=C(C=C(C=N2)C(F)(F)F)Cl)Cl |

SMILES canónico |

C1=CC(=CC=C1C=NNC2=C(C=C(C=N2)C(F)(F)F)Cl)Cl |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Bromo-5-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B2396884.png)

![N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]cyclopropanesulfonamide](/img/structure/B2396885.png)

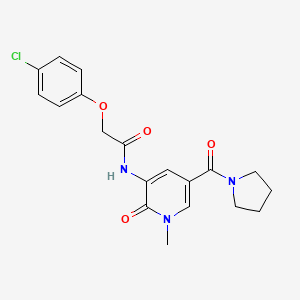

![N-(4-methylbenzyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2396890.png)

![1-[2-(Dimethylamino)phenyl]ethan-1-ol](/img/structure/B2396892.png)

![3-[(Cyclohexylcarbamoyl)amino]propanoic acid](/img/structure/B2396894.png)

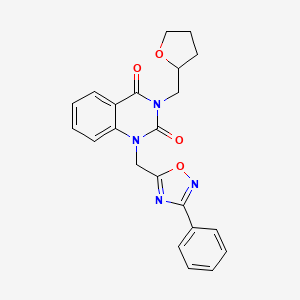

![9-(3-chloro-4-methylphenyl)-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2396895.png)

![N-[4-(2-oxo-1,2-dihydropyridin-1-yl)phenyl]prop-2-ynamide](/img/structure/B2396896.png)